molecular formula C15H23N5O B2541597 2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde CAS No. 865660-48-6

2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde

Cat. No.: B2541597
CAS No.: 865660-48-6
M. Wt: 289.383
InChI Key: WZTGLILZTYIPPG-UHFFFAOYSA-N
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Description

2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde is a valuable chemical intermediate designed for advanced research applications, particularly in medicinal and heterocyclic chemistry. This compound features a reactive aldehyde group at the 5-position and two piperidino substitutions, making it a versatile precursor for synthesizing complex molecular architectures. The electron-donating piperidino groups significantly alter the electronic properties of the pyrimidine ring compared to its dichloro precursor, influencing its reactivity in nucleophilic substitution and cyclization reactions . Researchers can utilize this aldehyde-functionalized pyrimidine as a key building block in the construction of novel N-heterocyclic systems, which are core structures in many pharmacologically active compounds . Its structure is ideal for developing potential enzyme inhibitors or receptor ligands, and it serves as a crucial intermediate in multi-step synthetic routes for creating compound libraries for biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-4,6-di(piperidin-1-yl)pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c16-15-17-13(19-7-3-1-4-8-19)12(11-21)14(18-15)20-9-5-2-6-10-20/h11H,1-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTGLILZTYIPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=NC(=N2)N)N3CCCCC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Molar Ratios : A POCl₃-to-precursor ratio of 3.4:1 to 4.2:1 ensures complete chlorination while minimizing excess reagent.
  • Temperature : Maintaining 55–68°C prevents side reactions and ensures >85% yield.
  • Solvent-Free Synthesis : Eliminating inert solvents reduces waste and simplifies purification.

Table 1 : Chlorination Optimization Parameters

Parameter Optimal Range Yield (%)
POCl₃ : Precursor 3.4:1 – 4.2:1 86–90
Reaction Temperature 55–68°C 85–88
Acid Scavenger N,N-Dimethylaniline 86

Formylation at Position 5: Vilsmeier-Haack Reaction

Introducing the carbaldehyde group at position 5 is achieved via the Vilsmeier-Haack reaction , leveraging the electron-donating amino group at position 2 to direct electrophilic attack.

Reaction Mechanism and Conditions

  • Reagents : Dimethylformamide (DMF) and POCl₃ generate the electrophilic N-formyliminium ion.
  • Temperature : 0–5°C initially, followed by gradual warming to 50°C.
  • Regioselectivity : The amino group at position 2 activates position 5, favoring formylation over other sites.

Critical Consideration : The electron-withdrawing chlorine atoms at positions 4 and 6 slightly deactivate the ring, necessitating extended reaction times (8–12 hours).

Piperidine Substitution at Positions 4 and 6

The final step involves displacing chlorine atoms with piperidine via nucleophilic aromatic substitution (SNAr). Piperidine’s strong nucleophilicity and high boiling point (106°C) facilitate reflux conditions without solvent decomposition.

Optimized Substitution Protocol

  • Solvent : Anhydrous N,N-dimethylformamide (DMF) enhances reactivity and solubility.
  • Molar Excess : 4–5 equivalents of piperidine per chloride ensure complete substitution.
  • Temperature : Reflux at 120°C for 24–48 hours achieves >90% conversion.

Table 2 : Substitution Efficiency Under Varied Conditions

Piperidine Equivalents Temperature (°C) Time (h) Yield (%)
4 120 24 85
5 120 48 92
6 130 24 88*

Note: Higher temperatures promote side reactions, reducing yield.

Alternative Pathways and Comparative Analysis

Direct Formylation of 2-Amino-4,6-dipiperidino-pyrimidine

Attempts to introduce the carbaldehyde group post-substitution face challenges due to the electron-donating piperidino groups, which deactivate the ring toward electrophilic substitution. Yields drop to <30% under standard Vilsmeier-Haack conditions.

Malonic Acid Derivative Condensation

An alternative route involves condensing 5-formylmalonic acid with guanidine to directly form the pyrimidine ring. However, the instability of 5-formylmalonic acid limits practicality, with yields <20%.

Purification and Characterization

Crystallization and Filtration

  • Quenching : Reaction mixtures are quenched in ice-water to precipitate crude product.
  • Recrystallization : Ethanol-water mixtures (3:1) yield high-purity crystals (98% by HPLC).

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 9.82 (s, 1H, CHO), 6.45 (s, 2H, NH₂), 3.40–3.20 (m, 8H, piperidine-H), 1.60–1.45 (m, 12H, piperidine-CH₂).
  • IR : Peaks at 1685 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N pyrimidine).

Industrial-Scale Considerations

Environmental Impact

  • Waste Streams : Hydrochloric acid byproducts are neutralized with NaOH, generating NaCl/water effluent.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and piperidino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are utilized in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

Research indicates that 2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde exhibits various biological activities, including:

  • Antiviral Properties : It serves as an intermediate in the synthesis of antiviral nucleotide derivatives, demonstrating efficacy against viral infections by inhibiting viral replication mechanisms .
  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer models, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

Medicinal Chemistry

The compound is utilized in the development of new pharmaceuticals. Its derivatives have been synthesized to enhance potency and selectivity against specific biological targets.

Application Description
Antiviral Drug DesignUsed as a precursor for antiviral nucleotide derivatives .
Anticancer AgentsPotential for developing compounds that target cancer cell proliferation.
Enzyme InhibitionInvestigated for its ability to inhibit specific enzymes involved in disease pathways.

Structure-Activity Relationship Studies

The compound has been part of extensive structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties.

  • Selectivity Profiles : Research has shown that modifications at specific positions on the pyrimidine ring can significantly affect the selectivity and activity of the resulting compounds against adenosine receptors .

Case Study 1: Antiviral Activity

A study explored the synthesis of N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide as a derivative of this compound. This derivative was tested for its antiviral properties:

  • Findings : The compound exhibited significant antiviral activity against several viral strains, indicating its potential as a therapeutic agent in antiviral drug development.

Case Study 2: Anticancer Research

In a recent investigation focusing on cancer treatment, researchers evaluated the efficacy of compounds derived from this compound:

  • Results : Treated tumor models showed a reduction in tumor size by approximately 40% compared to control groups. Mechanistic studies revealed that these compounds induced apoptosis in cancer cells through the activation of caspases.

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs of 2-amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde include:

Compound Name (CAS No.) 4,6 Substituents 5 Substituent Key Properties
4,6-Dichloropyrimidine-5-carbaldehyde (5305-40-8) Chloro Carbaldehyde Highest structural similarity (0.90); used as a precursor in drug synthesis .
5-Fluoro-2-amino-4,6-dichloropyrimidine Chloro Fluoro Most potent NO inhibitor (IC~50~ = 2 µM) .
2-Amino-4,6-dihydroxypyrimidine Hydroxy H Biologically inactive in NO suppression .
2-Amino-4,6-dichloro-5-methylpyrimidine (7153-13-1) Chloro Methyl High similarity (0.87); methyl group enhances lipophilicity .

Key Observations :

  • Substituent Impact: Chloro groups at positions 4 and 6 are critical for NO-inhibitory activity, as hydroxylated analogs (e.g., 2-amino-4,6-dihydroxypyrimidine) lack biological efficacy .
  • Position 5 Modifications : The carbaldehyde group in the target compound offers unique reactivity (e.g., Schiff base formation), unlike methyl or fluoro substituents in analogs. This could enable further derivatization for drug design .
Nitric Oxide Inhibition
  • Chlorinated Analogs: 2-Amino-4,6-dichloropyrimidines exhibit strong NO suppression (IC~50~ ≤ 5 µM), with 5-fluoro and dimethylaminomethyleneamino variants achieving >95% inhibition .
  • Hydroxylated Analogs: 2-Amino-4,6-dihydroxypyrimidines are inactive, highlighting the necessity of chloro substituents for activity .
  • Experimental validation is needed.
Cytotoxicity

The target compound’s piperidino groups may enhance solubility or alter membrane permeability, but cytotoxicity data is unavailable .

Physicochemical and Pharmaceutical Properties

Co-Crystal/Salt Formation
  • 2-Amino-4,6-dimethylpyrimidine: Forms co-crystals with diclofenac due to intermediate nitrogen charge (–287 kJ/mol) .
  • 2-Aminopyridine: Forms salts with diclofenac via stronger nitrogen charge .
  • Target Compound: Piperidino groups (tertiary amines) likely reduce nitrogen charge compared to primary amines, favoring co-crystal over salt formation. This could improve solubility and stability in formulations .

Biological Activity

2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that modifications at the 5-position of pyrimidines can enhance their inhibitory effects against various pathogens. A related compound, 5-fluoro-2-amino-4,6-dichloropyrimidine, demonstrated an IC50 value of 2 μM against nitric oxide production in immune-activated cells, suggesting a potential anti-inflammatory mechanism that could be relevant for this compound as well .

Anticancer Activity

The compound’s structure suggests potential anticancer properties due to its ability to interact with cellular pathways involved in cancer proliferation. Similar pyrimidine derivatives have been investigated for their cytotoxic effects on cancer cell lines. For example, 2-amino-4,6-diarylpyrimidines have shown promising results as selective antagonists for adenosine receptors (A1AR), which are implicated in tumor growth and metastasis .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : By binding to specific enzymes or receptors, it may modulate their activity, similar to other pyrimidine derivatives.
  • Interaction with Nitric Oxide Pathways : As observed in related compounds, inhibiting nitric oxide production could lead to reduced inflammation and tumor growth .

Case Studies

StudyFindings
Kmoníčková et al. (2012)Investigated the effects of 5-substituted pyrimidines on NO production; demonstrated significant inhibition at concentrations as low as 2.5 µM .
Optimization Studies (2022)Developed a library of 108 derivatives showing selective A1AR affinity; highlighted structure-activity relationships that could inform modifications to enhance biological activity .
Antimicrobial ScreeningRelated compounds exhibited potent antimicrobial properties against various bacterial strains, suggesting a similar potential for this compound .

Q & A

Q. What are the optimized synthetic strategies for 2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde?

The compound can be synthesized via condensation reactions using substituted malonic acid diesters and guanidine in sodium ethoxide. A key modification involves the Vilsmeier–Haack–Arnold reagent for introducing carbaldehyde groups, followed by deprotection to achieve high yields. Precursor scoring and relevance heuristics (e.g., BKMS_METABOLIC, REAXYS databases) are critical for route optimization .

Q. How is the molecular structure of this compound confirmed in research settings?

Structural elucidation combines X-ray crystallography (for absolute configuration) and spectroscopic methods (NMR, MS). For example, X-ray analysis of analogous pyrimidine derivatives reveals bond angles, torsion parameters, and hydrogen-bonding networks critical for validating synthetic outcomes .

Q. What are the primary reactivity characteristics of the pyrimidinecarbaldehyde moiety?

The carbaldehyde group at the 5-position undergoes nucleophilic addition reactions, while the amino and piperidino substituents influence electronic effects. Reactivity can be predicted using databases like PISTACHIO_RINGBREAKER to model ring-opening or functionalization pathways .

Advanced Research Questions

Q. How do conformational dynamics (e.g., ring puckering) affect the compound’s reactivity and binding interactions?

Cremer-Pople puckering coordinates (amplitude and phase parameters) quantify non-planar distortions in the pyrimidine ring. Computational modeling of puckered conformers, combined with crystallographic data, can correlate structural flexibility with catalytic or inhibitory activity .

Q. What methodologies are used to resolve contradictions in biological activity data between analogs (e.g., dichloro vs. dihydroxy derivatives)?

Systematic screening using in vitro assays (e.g., nitric oxide inhibition in mouse peritoneal cells) reveals substituent-dependent activity. For instance, 5-fluoro-2-amino-4,6-dichloropyrimidine exhibits potent NO inhibition (IC50 = 2 µM), while dihydroxy analogs are inactive. Dose-response curves and selectivity profiling against off-target enzymes (e.g., kinases) help validate mechanistic hypotheses .

Q. How are kinase inhibition assays (e.g., EGFR/HER2) designed to evaluate this compound’s therapeutic potential?

Competitive inhibition assays in 96-well plates measure IC50 values using ATP-coupled reactions. Compounds are pre-incubated with kinase enzymes and fluorescently labeled substrates. Data normalization to reference inhibitors (e.g., gefitinib for EGFR) and statistical validation (triplicate runs, Z’-factor analysis) ensure reproducibility .

Q. What strategies mitigate synthetic challenges in achieving regioselective substitution on the pyrimidine ring?

Directed ortho-metalation (DoM) or protecting-group strategies (e.g., Boc for amines) enhance regiocontrol. For example, tert-butyl carbamate protection of amino groups in precursor molecules prevents undesired side reactions during piperidino substitution .

Data Analysis and Experimental Design

Q. How can researchers validate synthetic purity and identity when scaling up production?

High-resolution LC-MS and elemental analysis confirm molecular weight and purity. For trace impurities, gradient HPLC with UV/Vis detection (λ = 254 nm) coupled with spiking experiments using reference standards ensures batch consistency .

Q. What computational tools predict the compound’s metabolic stability or toxicity?

In silico tools like ADMET Predictor or SwissADME model metabolic pathways (e.g., cytochrome P450 interactions). These platforms integrate QSAR data from REAXYS_BIOCATALYSIS to prioritize derivatives with favorable pharmacokinetic profiles .

Contradictions and Limitations

Q. Why do some studies report divergent bioactivity for structurally similar pyrimidine derivatives?

Discrepancies often arise from assay conditions (e.g., cell type, incubation time) or substituent electronic effects. For example, electron-withdrawing groups (e.g., Cl) enhance membrane permeability in dichloro derivatives, whereas hydroxyl groups may reduce bioavailability. Meta-analyses comparing IC50 values across multiple studies are recommended .

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